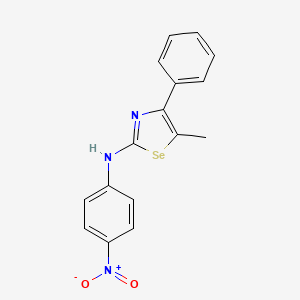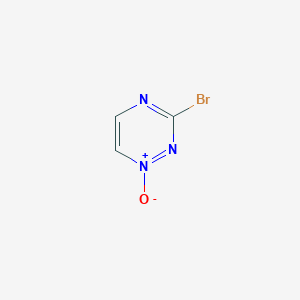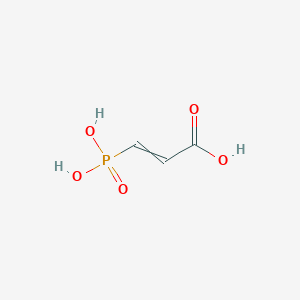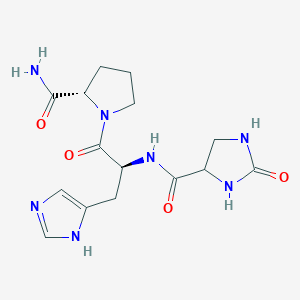
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is a complex organic compound that features a unique structure combining an imidazolidine ring with histidine and proline residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide typically involves multiple steps. One common method includes the reaction of 2-oxoimidazolidine-4-carboxylic acid with histidine and proline derivatives under specific conditions. For instance, the reaction may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxoimidazolidine-4-carbonyl chloride
- 2-Oxoimidazolidine-4-carbonyl iodide
Uniqueness
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is unique due to its combination of an imidazolidine ring with histidine and proline residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64869-50-7 |
|---|---|
Molekularformel |
C15H21N7O4 |
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C15H21N7O4/c16-12(23)11-2-1-3-22(11)14(25)9(4-8-5-17-7-19-8)20-13(24)10-6-18-15(26)21-10/h5,7,9-11H,1-4,6H2,(H2,16,23)(H,17,19)(H,20,24)(H2,18,21,26)/t9-,10?,11-/m0/s1 |
InChI-Schlüssel |
VEWVABCKPUSGFM-JRUYECLLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
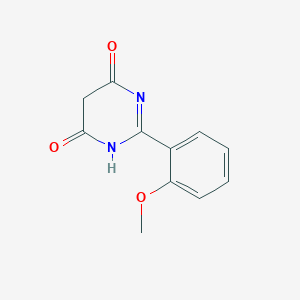
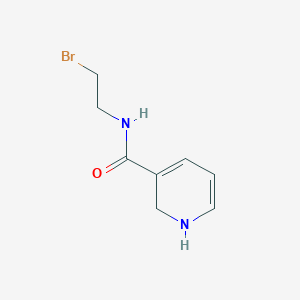

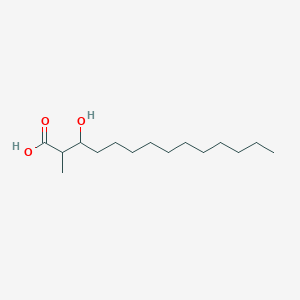
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
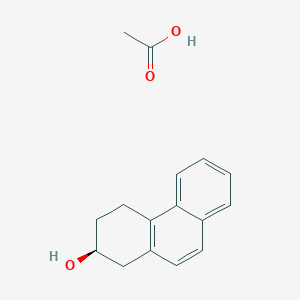
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
